6-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one" is a complex molecule that appears to be related to several classes of compounds with potential biological activity. The structure suggests it is a hybrid molecule incorporating elements of piperidine and dihydropyrimidinone, which are often seen in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a method for creating sulfamate-fused 2,6-disubstituted piperidin-4-ones involves an asymmetric [4 + 2] cycloaddition reaction of N-sulfonylimines and enones or ynones, using a combination of chiral primary amine and o-fluorobenzoic acid to promote the reaction with high diastereo- and enantioselectivity . This method could potentially be adapted for the synthesis of the compound , given its structural similarities.
Molecular Structure Analysis
The molecular structure of the compound includes a piperidine ring, which is a common feature in medicinal chemistry due to its presence in many biologically active molecules. The dihydropyrimidinone moiety is also significant, as it is found in various compounds with a wide range of biological activities. The presence of a sulfonyl group suggests potential for interactions with biological targets, as sulfonyl-containing compounds are often used in drug design.
Chemical Reactions Analysis
Compounds similar to the one described have been synthesized through nucleophilic substitution reactions, where a nucleophile, such as a piperazine derivative, reacts with sulfonyl chlorides . This suggests that the compound could potentially undergo similar reactions, which could be useful for further functionalization or for the synthesis of analogs with varied biological activities.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer from related compounds that it may exhibit significant antiproliferative activity against human cancer cell lines . The presence of a benzoxazolone moiety could also imply certain absorption properties, as seen in other compounds with similar structures . The compound's solubility, stability, and reactivity would be key factors in its potential as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiproliferative Activity
Compounds structurally similar to "6-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one" have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. For instance, a series of derivatives were synthesized and showed good activity on various cell lines, indicating potential as anticancer agents (Mallesha et al., 2012).
Antagonistic Activity on Adenosine Receptors
Another scientific application involves the synthesis of derivatives acting as potent A2B adenosine receptor antagonists. These compounds have shown significant selectivity and affinity for the A2B receptor, highlighting their potential in research related to adenosine receptors and associated physiological processes (Esteve et al., 2006).
Metabolic Pathway Elucidation
Research has also been conducted to identify the metabolic pathways of related compounds, providing insights into their biotransformation and the enzymes involved. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Hvenegaard et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[4-[(4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-12-13(2)20-11-22(18(12)24)10-14-5-7-23(8-6-14)29(26,27)15-3-4-16-17(9-15)28-19(25)21-16/h3-4,9,11,14H,5-8,10H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSBLHCEKXWXKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.